tert-Butyl methyl(2-oxopropyl)carbamate
Overview
Description
tert-Butyl methyl(2-oxopropyl)carbamate: is an organic compound with the molecular formula C9H17NO3. It is a carbamate derivative, which means it contains a carbamate functional group (C(=O)-O-NH-). This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl methyl(2-oxopropyl)carbamate typically involves the reaction of tert-butyl carbamate with methyl 2-oxopropyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as palladium or copper can also enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl methyl(2-oxopropyl)carbamate can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, and other nucleophiles.
Major Products Formed:
Oxidation: Corresponding oxides.
Reduction: Corresponding amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl methyl(2-oxopropyl)carbamate is used as a building block in organic synthesis. It is particularly useful in the synthesis of complex molecules due to its stability and reactivity.
Biology: In biological research, this compound is used as a protecting group for amines in peptide synthesis. It helps in the selective protection and deprotection of functional groups during the synthesis of peptides and proteins.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other specialty chemicals. Its unique properties make it suitable for various applications in chemical manufacturing.
Mechanism of Action
The mechanism of action of tert-Butyl methyl(2-oxopropyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of enzymes such as acetylcholinesterase and β-secretase. By inhibiting these enzymes, it prevents the breakdown of neurotransmitters and the formation of amyloid plaques, which are associated with neurological disorders such as Alzheimer’s disease .
Comparison with Similar Compounds
- tert-Butyl carbamate
- Methyl carbamate
- Phenyl carbamate
Comparison: tert-Butyl methyl(2-oxopropyl)carbamate is unique due to its specific structural features, which include a tert-butyl group and a 2-oxopropyl moiety. These features confer distinct reactivity and stability compared to other carbamates. For example, tert-Butyl carbamate is more stable but less reactive, while methyl carbamate is more reactive but less stable. Phenyl carbamate, on the other hand, has different solubility and reactivity profiles due to the presence of a phenyl group .
Properties
IUPAC Name |
tert-butyl N-methyl-N-(2-oxopropyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-7(11)6-10(5)8(12)13-9(2,3)4/h6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXOEXQSZFGUSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN(C)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001224766 | |
Record name | 1,1-Dimethylethyl N-methyl-N-(2-oxopropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001224766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
532410-39-2 | |
Record name | 1,1-Dimethylethyl N-methyl-N-(2-oxopropyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=532410-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-methyl-N-(2-oxopropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001224766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl methyl(2-oxopropyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.491 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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